molecular formula C12H12O4 B15241829 Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate

Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate

Cat. No.: B15241829
M. Wt: 220.22 g/mol
InChI Key: AFQKQVQQYOREBA-UHFFFAOYSA-N
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Description

Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate is a benzofuran derivative featuring a methoxymethyl (-CH₂OCH₃) substituent at position 3 and a methyl ester (-COOCH₃) at position 2. The benzofuran core, a fused bicyclic system of benzene and furan, confers aromaticity and rigidity, while the substituents influence electronic and steric properties.

Properties

IUPAC Name

methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-14-7-9-8-5-3-4-6-10(8)16-11(9)12(13)15-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQKQVQQYOREBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(OC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with aldehydes or the palladium-catalyzed coupling of 2-halophenols with alkynes.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.

    Esterification: The carboxylate ester group is introduced through esterification reactions, typically using methanol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways. The methoxymethyl and carboxylate ester groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are compared below based on substituent type, position, and functional groups (Table 1).

Table 1: Structural Comparison of Benzofuran Derivatives
Compound Name Substituent at Position 3 Functional Group at Position 2 Molecular Formula Molecular Weight (g/mol) Physical State Key Reference
Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate Methoxymethyl (-CH₂OCH₃) Methyl ester (-COOCH₃) C₁₂H₁₂O₅ 248.23* Not reported N/A
Methyl 3-(2-methoxy-2-oxoethyl)-1-benzofuran-2-carboxylate 2-Methoxy-2-oxoethyl (-CH₂COOCH₃) Methyl ester (-COOCH₃) C₁₃H₁₂O₅ 248.23 Not reported
Methyl 5-methoxy-1-benzofuran-3-carboxylate (2b) None (substitution at benzene) Methyl ester (-COOCH₃) C₁₁H₁₀O₄ 206.20 Liquid (yellow)
3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid Methanesulfonylmethyl (-CH₂SO₂CH₃) Carboxylic acid (-COOH) C₁₁H₁₀O₅S 254.26 Not reported
Methyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Bromomethyl (-CH₂Br) Methyl ester (-COOCH₃) C₁₁H₉BrO₃ 269.10 Not reported

*Calculated based on molecular formula.

Key Observations:

Substituent Electronic Effects: The methoxymethyl group in the target compound is electron-donating, enhancing the electron density of the benzofuran ring. In contrast, methanesulfonylmethyl () is strongly electron-withdrawing, which may reduce aromatic stability and alter reactivity in electrophilic substitutions .

Functional Group Influence :

  • Methyl ester vs. carboxylic acid : The methyl ester in the target compound improves lipophilicity (higher logP) compared to the carboxylic acid derivative (), which is more polar and likely to form salts .
  • Bromomethyl () serves as a reactive site for nucleophilic substitution, unlike the stable ether linkage in the methoxymethyl group .

Spectroscopic Comparisons :
  • IR Spectroscopy :
    • The ester carbonyl (C=O) in the target compound is expected to absorb near 1720–1750 cm⁻¹ , consistent with analogues like 2a–2c .
    • The methoxymethyl group’s ether (-OCH₃) shows characteristic C-O stretching at 1100–1250 cm⁻¹ .
  • NMR Spectroscopy :
    • The methoxymethyl protons in the target compound would resonate at δ 3.3–4.5 ppm (CH₂OCH₃), similar to the 2-methoxy-2-oxoethyl group in .
    • Aromatic protons in Methyl 6-fluoro-1-benzofuran-3-carboxylate (2c) exhibit downfield shifts due to the electron-withdrawing fluorine, a contrast to the electron-donating methoxymethyl group .

Physicochemical Properties

  • Melting Points :
    • Methyl 6-fluoro-1-benzofuran-3-carboxylate (2c) is a solid (m.p. 63–65°C), whereas the target compound and other liquid analogues (e.g., 2a, 2b) likely have lower melting points due to reduced crystallinity from flexible substituents .
  • Solubility: The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to nonpolar derivatives like 3-methyl-1-benzofuran-2-carbohydrazide () .

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